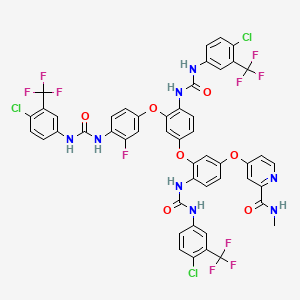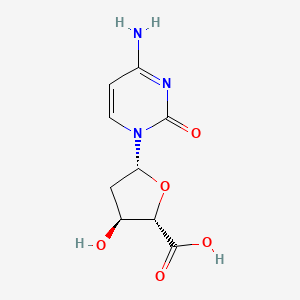
5-Carboxyl-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxyl-2’-deoxycytidine is a derivative of 2’-deoxycytidine, a nucleoside that is part of DNA. This compound is formed through the oxidation of 5-methyl-2’-deoxycytidine by ten-eleven translocation (TET) enzymes. It plays a significant role in the active DNA demethylation pathway, which is crucial for epigenetic regulation in mammals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts with 2’-deoxythymidine and involves several steps, including the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the gram-scale synthesis of 5-Carboxyl-2’-deoxycytidine and its derivatives has been optimized. This involves the use of efficient synthetic strategies to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxyl-2’-deoxycytidine undergoes several types of chemical reactions, including oxidation and decarboxylation. The oxidation process is mediated by TET enzymes, which convert 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-, 5-formyl-, and finally 5-carboxyl-2’-deoxycytidine .
Common Reagents and Conditions
Common reagents used in these reactions include TET enzymes and specific chemical derivatization agents. The conditions often involve controlled environments to ensure the precise conversion of the starting materials to the desired products .
Major Products Formed
The major products formed from these reactions include 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine. These products play crucial roles in the DNA demethylation pathway and epigenetic regulation .
Aplicaciones Científicas De Investigación
5-Carboxyl-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used in studies related to DNA methylation and demethylation processes.
Biology: It plays a role in understanding epigenetic regulation and gene expression.
Medicine: It is investigated for its potential as a biomarker for certain diseases, including cancer.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Carboxyl-2’-deoxycytidine involves its role in the active DNA demethylation pathway. TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which is then decarboxylated to form unmodified cytosine. This process is crucial for maintaining the epigenetic landscape and regulating gene expression .
Comparación Con Compuestos Similares
5-Carboxyl-2’-deoxycytidine is similar to other oxidized derivatives of 2’-deoxycytidine, such as 5-hydroxymethyl-2’-deoxycytidine and 5-formyl-2’-deoxycytidine. it is unique in its role in the final step of the DNA demethylation pathway. Other similar compounds include 5-methyl-2’-deoxycytidine and 2’-deoxycytidine .
Propiedades
Fórmula molecular |
C9H11N3O5 |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1 |
Clave InChI |
IXVVOPMSSSJGMB-JHYUDYDFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

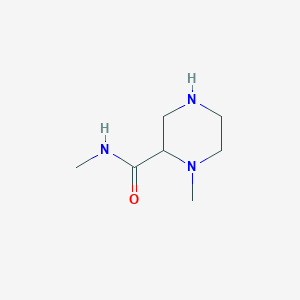
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
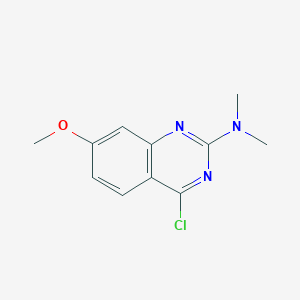

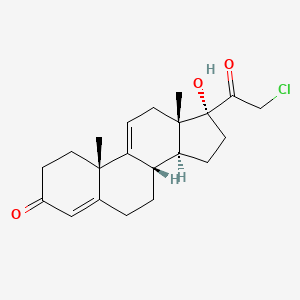
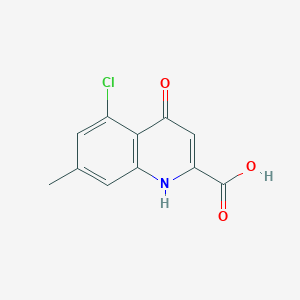
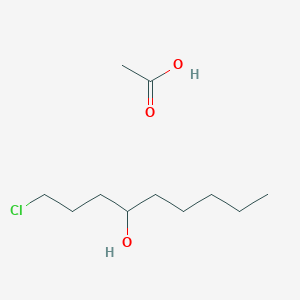
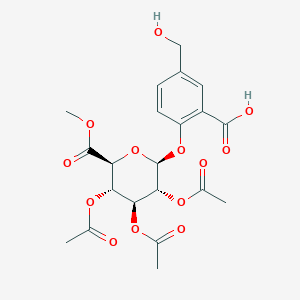
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
